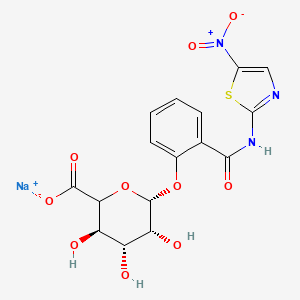

Tizoxanide Glucuronide, Sodium Salt

Description

Significance of Glucuronidation in Drug Metabolism and Detoxification

Glucuronidation is a major metabolic pathway for a wide array of drugs, environmental pollutants, and endogenous compounds like bilirubin (B190676) and steroid hormones. studysmarter.co.ukwikipedia.org This process involves the enzymatic addition of a glucuronic acid molecule to a lipophilic (fat-soluble) compound. studysmarter.co.ukijpcbs.com This conjugation reaction significantly increases the water solubility of the substance, making it more easily excretable from the body via urine or bile. studysmarter.co.ukijpcbs.com By converting lipophilic compounds into hydrophilic (water-soluble) metabolites, glucuronidation plays a pivotal role in detoxification, reducing the biological activity and potential toxicity of drugs and other xenobiotics. ijpcbs.comxcode.life It is estimated that approximately 40-70% of clinically used drugs are cleared from the body through glucuronidation. xcode.life

The significance of this pathway is underscored by its impact on the pharmacokinetic profiles of numerous drugs. The rate and extent of glucuronidation can influence a drug's bioavailability, duration of action, and potential for accumulation. For instance, the analgesic morphine is metabolized to morphine-3-glucuronide, a more water-soluble and less active metabolite, facilitating its efficient removal. studysmarter.co.ukjove.com

Overview of UDP-Glucuronosyltransferases (UGTs) in Phase II Metabolism

The enzymes responsible for catalyzing the glucuronidation reaction are the UDP-glucuronosyltransferases (UGTs). studysmarter.co.uknih.gov UGTs are a superfamily of enzymes primarily located in the endoplasmic reticulum of cells, with the highest concentrations found in the liver. xcode.lifenih.gov They are also present in various extrahepatic tissues, including the gastrointestinal tract, kidneys, and brain. nih.govresearchgate.net

UGTs facilitate the transfer of glucuronic acid from the activated co-substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate containing a suitable functional group. wikipedia.orgjove.com These functional groups can include hydroxyls, carboxyls, amines, and thiols. nih.gov The human UGT superfamily is composed of 22 identified enzymes, which are categorized into families and subfamilies based on their amino acid sequence similarity. nih.govnih.gov The UGT1A and UGT2B families are the primary enzymes involved in the metabolism of drugs and other xenobiotics. nih.govbenthamdirect.com

Different UGT isoforms exhibit distinct but often overlapping substrate specificities. nih.gov For example, UGT1A1 is a key enzyme in the glucuronidation of bilirubin and certain drugs, while other isoforms are responsible for metabolizing a wide range of other compounds. ijpcbs.com The expression and activity of UGT enzymes can be influenced by genetic polymorphisms, drug-drug interactions, and various physiological and environmental factors, leading to inter-individual differences in drug metabolism. nih.govbenthamdirect.com

Tizoxanide (B1683187) Glucuronide, Sodium Salt: A Key Metabolite of Nitazoxanide (B1678950) and Tizoxanide

Tizoxanide glucuronide, sodium salt, is the primary metabolite of the broad-spectrum antiparasitic agent nitazoxanide. dustri.comnih.govlgcstandards.com Following oral administration, nitazoxanide is rapidly hydrolyzed to its active metabolite, tizoxanide. researchgate.netwikipedia.org Tizoxanide then undergoes extensive Phase II metabolism, primarily through glucuronidation, to form tizoxanide glucuronide. wikipedia.orgnih.gov This conjugation reaction is catalyzed by UGT enzymes, with studies indicating that UGT1A1 and UGT1A8 are the major isoforms responsible for tizoxanide glucuronidation in humans. nih.gov

The formation of tizoxanide glucuronide is a crucial step in the elimination of nitazoxanide and tizoxanide from the body. nih.gov The addition of the glucuronic acid moiety significantly increases the water solubility of tizoxanide, facilitating its excretion in urine and bile. researchgate.net Pharmacokinetic studies in humans have shown that tizoxanide and its glucuronide are the major circulating species in plasma after the administration of nitazoxanide. dustri.comnih.gov The synthesis of tizoxanide glucuronide has been achieved for research and analytical purposes, confirming its structure as an O-aryl glucuronide. nih.govrsc.org

Interactive Data Tables

Pharmacokinetic Parameters of Tizoxanide (T) and Tizoxanide Glucuronide (TG) in Goats

This table summarizes the pharmacokinetic parameters of free tizoxanide and total tizoxanide (after hydrolysis of the glucuronide) following oral administration of nitazoxanide to goats. nih.gov

| Parameter | Free Tizoxanide (Mean ± SD) | Total Tizoxanide (Mean ± SD) |

| t1/2Ka (h) | 2.51 ± 0.41 | - |

| t1/2ke (h) | 3.47 ± 0.32 | Increased |

| Tmax (h) | 4.90 ± 0.13 | Increased |

| Cmax (µg/mL) | 2.56 ± 0.25 | Increased |

| AUC ((µg/mL)·h) | 27.40 ± 1.54 | Increased |

| V/F(c) (L/kg) | 30.17 ± 2.17 | Decreased |

| Cl(s) (L/(kg·h)) | 7.34 ± 1.21 | Decreased |

Protein Binding of Tizoxanide

This table shows the in vitro protein binding of tizoxanide in different solutions. nih.gov

| Solution | Tizoxanide Concentration | Protein Binding Percentage |

| Goat Plasma | 4 µg/mL | > 95% |

| Albumin Solution | 4 µg/mL | > 95% |

| α-1-acid-glycoprotein Solution | 4 µg/mL | ~ 49% |

Propriétés

IUPAC Name |

sodium;(3R,4R,5R,6R)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11-,12?,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXNHPDNJXKILF-JSCJDRRHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@@H]3[C@@H]([C@@H]([C@H](C(O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N3NaO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analytical Methodologies for the Quantification of Tizoxanide Glucuronide, Sodium Salt

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the foremost analytical technique for the sensitive and selective quantification of tizoxanide (B1683187) glucuronide in various biological matrices. nih.govnih.gov Its high specificity allows for the differentiation of the analyte from endogenous matrix components and other metabolites. nih.gov

Method Development and Optimization Strategies

The development of robust LC-MS/MS methods for tizoxanide glucuronide involves meticulous optimization of both chromatographic and mass spectrometric parameters. A rapid and specific LC-MS/MS method was developed for the simultaneous quantification of tizoxanide and tizoxanide glucuronide in mouse plasma. nih.govscispace.com In this method, chromatographic separation was achieved on a C18 column using a gradient elution with a mobile phase composed of acetonitrile (B52724) and 5 mM ammonium (B1175870) formate (B1220265) buffer containing 0.05% formic acid. nih.govscispace.comresearchgate.net

For the mass spectrometric detection, an API 3000 triple quadrupole mass spectrometer was operated in the multiple reaction-monitoring (MRM) mode with electrospray ionization (ESI). nih.govscispace.comresearchgate.net The precursor-to-product ion transition for tizoxanide glucuronide was identified as m/z 440 → m/z 264 for quantification. scispace.comresearchgate.net Optimization of compound-specific parameters such as declustering potential, collision energy, and source-specific parameters including curtain gas, ionization voltage, and temperature is essential for maximizing signal intensity and ensuring method sensitivity. nih.govlstmed.ac.uk

Validation Parameters: Precision, Accuracy, Linearity, and Sensitivity

A developed LC-MS/MS method for the simultaneous quantification of tizoxanide and tizoxanide glucuronide in mouse plasma was validated according to established guidelines. nih.govscispace.com The method demonstrated linearity for tizoxanide glucuronide over a concentration range of 5.0–1000.0 ng/mL. nih.govscispace.comresearchgate.net The intra- and inter-day precision and accuracy were assessed using quality control samples at low, medium, and high concentrations. The results showed a relative standard deviation (RSD) of less than 13.2%, with accuracy values ranging from -9.6% to 9.3%. scispace.comresearchgate.net

The lower limit of quantification (LLOQ) is a critical parameter, especially for pharmacokinetic studies. For bioequivalence studies, the LLOQ should ideally be no higher than 5% of the maximum plasma concentration (Cmax). europa.eu The analyte signal at the LLOQ should be at least five times the signal of a blank sample. europa.eu

Table 1: Validation Parameters for the LC-MS/MS Quantification of Tizoxanide Glucuronide in Mouse Plasma nih.govscispace.comresearchgate.net

| Validation Parameter | Result |

| Linearity Range | 5.0–1000.0 ng/mL |

| Intra-day Precision (RSD) | < 13.2% |

| Inter-day Precision (RSD) | < 13.2% |

| Accuracy | -9.6% to 9.3% |

Mitigation of Matrix Effects in Biological Samples

Matrix effects, such as ion suppression or enhancement, are a significant challenge in bioanalytical LC-MS/MS, potentially affecting accuracy and precision. nih.govnih.gov These effects arise from co-eluting endogenous components in the biological matrix that interfere with the ionization of the analyte. nih.gov

Effective sample preparation is the first line of defense against matrix effects. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are employed to remove interfering substances. nih.govdpxtechnologies.com For the analysis of tizoxanide and its glucuronide in mouse plasma, a simple acetonitrile-induced protein precipitation method was found to be effective. nih.govscispace.comresearchgate.net

Chromatographic separation also plays a vital role. By optimizing the mobile phase and gradient, it is possible to separate the analyte of interest from the bulk of the matrix components, thereby minimizing ion suppression. Furthermore, the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can effectively compensate for matrix-induced variations in ionization efficiency. researchgate.net

Application of Deuterium-Labeled Internal Standards

Alternative Chromatographic and Spectrometric Techniques

While LC-MS/MS is the predominant technique, other methods have been developed for the analysis of tizoxanide, the aglycone of tizoxanide glucuronide. A micellar liquid chromatography (MLC) method with UV detection has been proposed for the determination of tizoxanide in human urine and plasma. rsc.org This method utilized a C18 monolithic column and a mobile phase containing sodium dodecyl sulphate, allowing for the direct injection of urine samples without an extraction step. rsc.org

High-performance liquid chromatography (HPLC) with UV detection has also been used, though it generally offers lower sensitivity compared to LC-MS/MS. nih.govoup.com For instance, an HPLC method for tizoxanide in human urine, plasma, and breast milk was validated over a concentration range of 0.2 to 20 µg/mL. oup.com Such methods can be suitable when the expected analyte concentrations are high enough to be detected by UV.

Sample Preparation Techniques for Biological Matrices

The choice of sample preparation technique is critical for obtaining reliable and accurate results in the bioanalysis of tizoxanide glucuronide. The goal is to extract the analyte from the complex biological matrix, remove potential interferences, and concentrate the sample if necessary. dpxtechnologies.comjapsonline.com

A widely used and straightforward method for plasma samples is protein precipitation. nih.govscispace.comresearchgate.net This technique involves adding an organic solvent, typically acetonitrile, to the plasma sample to precipitate proteins. nih.govlstmed.ac.uk After centrifugation, the supernatant containing the analyte is collected for analysis. This method was successfully employed for the simultaneous quantification of tizoxanide and tizoxanide glucuronide in mouse plasma. nih.govscispace.comresearchgate.net

Other common techniques include:

Liquid-Liquid Extraction (LLE): This method separates analytes based on their differential solubility in two immiscible liquid phases. It can provide a cleaner extract than protein precipitation. ijper.org

Solid-Phase Extraction (SPE): SPE offers a more selective extraction by utilizing a solid sorbent to retain the analyte while interferences are washed away. This technique can lead to very clean extracts and is amenable to automation. nih.gov

The stability of acyl glucuronides like tizoxanide glucuronide during sample handling and storage is a critical consideration, as they can be prone to hydrolysis back to the parent aglycone. nih.gov Therefore, samples should be stabilized, often by adjusting the pH, immediately after collection to ensure the accurate measurement of both the glucuronide and the aglycone. nih.gov

Cell Culture Media

The quantification of tizoxanide and its glucuronide metabolite in cell culture media is fundamental for in vitro studies assessing antiviral or antiparasitic activity. A validated LC-MS/MS assay has been established for the quantification of tizoxanide in Dulbecco's Modified Eagles Medium (DMEM) supplemented with varying concentrations of Fetal Bovine Serum (FBS) or human plasma. nih.govnih.govsigmaaldrich.comnih.gov This method demonstrates robust performance with a linear range of 15.6 ng/mL to 1000 ng/mL. nih.govnih.govsigmaaldrich.com The accuracy and precision for tizoxanide in these matrices have been reported to be between 102.2% and 113.5%, and 100.1% and 105.4%, respectively. nih.govnih.govsigmaaldrich.com

While these methods have been optimized for tizoxanide, they provide a strong basis for the quantification of tizoxanide glucuronide. The cell-permeable nature of tizoxanide glucuronide and its activity against parasites like Cryptosporidium parvum have been observed in HCT-8 cell cultures, indicating its presence and the necessity for its quantification in such systems. medchemexpress.com The extraction procedure typically involves protein precipitation using acetonitrile. nih.gov

Table 1: LC-MS/MS Method Parameters for Tizoxanide in Cell Culture Media

| Parameter | Details |

|---|---|

| Matrix | Dulbecco's Modified Eagles Medium (DMEM) with FBS or human plasma |

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Extraction | Protein precipitation with acetonitrile |

| Linear Range | 15.6 - 1000 ng/mL |

| Accuracy | 102.2% - 113.5% |

| Precision | 100.1% - 105.4% |

Animal Plasma and Tissue Homogenates

For in vivo pharmacokinetic studies, robust methods for quantifying tizoxanide and tizoxanide glucuronide in animal plasma and tissues are critical. A rapid and specific LC-MS/MS method has been developed for the simultaneous quantification of both tizoxanide and tizoxanide glucuronide in mouse plasma. nih.govresearchgate.netscispace.com

This method utilizes a simple protein precipitation step with acetonitrile for sample preparation from as little as 50 μL of plasma. nih.govresearchgate.netscispace.com Chromatographic separation is achieved on a C18 column with a gradient elution. nih.govresearchgate.netscispace.com The mass spectrometer is operated in the multiple reaction-monitoring (MRM) mode with electrospray ionization. nih.govresearchgate.netscispace.com The specific precursor-to-product ion transitions used for quantification are m/z 264 → m/z 217 for tizoxanide and m/z 440 → m/z 264 for tizoxanide glucuronide. nih.govresearchgate.netscispace.com

The method has been validated with the following performance characteristics: nih.govresearchgate.netscispace.com

Linearity Range (Tizoxanide): 1.0 - 500.0 ng/mL

Linearity Range (Tizoxanide Glucuronide): 5.0 - 1000.0 ng/mL

Precision (RSD): <13.2%

Accuracy: -9.6% to 9.3%

For tissue analysis, an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been established to quantify tizoxanide in rat brain homogenates, providing a framework for analyzing tizoxanide glucuronide in similar tissue samples. researchgate.net

Table 2: Validation Parameters for Simultaneous Quantification in Mouse Plasma

| Analyte | Linearity Range (ng/mL) | Intra- and Inter-day Precision (%RSD) | Accuracy Range (%) |

|---|---|---|---|

| Tizoxanide | 1.0 - 500.0 | < 13.2 | -9.6 to 9.3 |

Urine and Bile Samples

Urine and bile are important matrices for studying the excretion of drugs and their metabolites. A high-performance liquid chromatographic (HPLC) method with UV detection has been validated for the determination of tizoxanide in human urine. researchgate.net A notable feature of this method is the ability for direct injection of urine samples without an extraction step, simplifying sample processing. researchgate.net The assay was validated over a range of 0.2 to 20 µg/mL. researchgate.net

For the analysis of metabolites, LC-MS/MS methods have been developed for identifying nitazoxanide (B1678950) metabolites in goat urine, which would include tizoxanide glucuronide. researchgate.net Given that tizoxanide is predominantly metabolized to its glucuronide conjugate, these methods are adaptable for its specific quantification in urine. nih.gov While direct studies on the quantification of tizoxanide glucuronide in bile are not extensively detailed, the established methods for plasma and urine can be adapted for this matrix, likely requiring a liquid-liquid or solid-phase extraction to handle the complex nature of bile.

Enzymatic Hydrolysis for Total Tizoxanide Measurement

To determine the total exposure to the active moiety, it is often necessary to measure the sum of the parent drug and its conjugated metabolites. This is achieved by enzymatic hydrolysis of the glucuronide conjugate back to the parent compound, tizoxanide, prior to analysis. covachem.com The enzyme β-glucuronidase is commonly used for this purpose. sigmaaldrich.comcovachem.com

The hydrolysis process involves incubating the biological sample (e.g., urine or plasma) with a β-glucuronidase enzyme preparation. sigmaaldrich.comnih.gov Various sources of the enzyme are available, including those from Patella vulgata (limpet), Helix pomatia (snail), and recombinant E. coli. sigmaaldrich.comnih.gov The efficiency of hydrolysis can depend on the enzyme source, pH, temperature, and incubation time. sigmaaldrich.com For instance, some glucuronide conjugates can be fully hydrolyzed within 30 minutes at 55-60°C. sigmaaldrich.com After hydrolysis, the total tizoxanide concentration can be measured using the analytical methods described previously, such as LC-MS/MS. sigmaaldrich.com This approach is crucial for a complete understanding of the pharmacokinetics and metabolic fate of nitazoxanide. nih.govcovachem.com

Pharmacological and Mechanistic Investigations of Tizoxanide Glucuronide, Sodium Salt in Pre Clinical Models

In Vitro Cellular Activity of Tizoxanide (B1683187) Glucuronide

The in vitro efficacy of tizoxanide glucuronide has been primarily evaluated against protozoan parasites, particularly Cryptosporidium parvum, a significant cause of diarrheal disease.

Research utilizing human enterocytic HCT-8 cell cultures has demonstrated that tizoxanide glucuronide possesses notable activity against Cryptosporidium parvum. nih.gov In a study evaluating its effects on the parasite's life cycle, tizoxanide glucuronide was shown to be a potent inhibitor of the sexual stages of C. parvum development. nih.gov When added to HCT-8 cells after sporozoite invasion, it exhibited a 50% minimal inhibitory concentration (MIC50) of 2.2 mg/L. nih.gov Further investigation into its stage-specific activity revealed varying MIC50 values across the parasite's developmental stages within the host cells. medchemexpress.com

Table 1: In Vitro Activity of Tizoxanide Glucuronide against Cryptosporidium parvum in HCT-8 Cells

| Developmental Stage | MIC50 (mg/L) |

|---|---|

| Overall (Post-Invasion) | 2.2 nih.gov |

| Asexual Stages | 11.7 medchemexpress.com |

| Sexual Stages | 2.8 medchemexpress.com |

When compared to its parent aglycone, tizoxanide, tizoxanide glucuronide demonstrates a distinct activity profile against C. parvum in HCT-8 cell models. While tizoxanide showed limited activity with a MIC50 of 22.6 mg/L, tizoxanide glucuronide was significantly more potent with a MIC50 of 2.2 mg/L. nih.gov This suggests that the glucuronide metabolite is a major contributor to the anti-cryptosporidial effects observed after the administration of nitazoxanide (B1678950).

Table 2: Comparative In Vitro Activity against C. parvum in HCT-8 Cells

| Compound | Overall MIC50 (mg/L) | Primary Target Stage |

|---|---|---|

| Tizoxanide Glucuronide | 2.2 nih.gov | Sexual Stages nih.gov |

| Tizoxanide | 22.6 nih.gov | Asexual Stages (limited activity) nih.gov |

Molecular Mechanisms of Action Attributed to Tizoxanide Glucuronide

The antiparasitic effect of the parent compound, nitazoxanide, and its active metabolite, tizoxanide, is primarily attributed to the disruption of essential metabolic pathways in anaerobic organisms.

The primary molecular target for tizoxanide is the enzyme pyruvate (B1213749):ferredoxin oxidoreductase (PFOR). patsnap.comwikipedia.org PFOR is crucial for the anaerobic energy metabolism of various protozoa and bacteria, as it catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA. patsnap.comnih.gov By inhibiting PFOR, tizoxanide effectively disrupts the parasite's energy production, leading to its demise. patsnap.com While tizoxanide is a known PFOR inhibitor, the direct interaction of tizoxanide glucuronide with this enzyme is less clear. It is generally understood that the antiparasitic activity stems from the aglycone (tizoxanide) following its release from the glucuronide conjugate.

For tizoxanide glucuronide to exert an effect on intracellular parasites like Cryptosporidium, it must be able to permeate the host cell membrane. Studies have indicated that tizoxanide glucuronide is cell-permeable, allowing it to inhibit the development of C. parvum within HCT-8 cells. medchemexpress.com The investigation of drug activity in cell culture models, such as the use of HCT-8 cells, is fundamental to understanding the cellular pharmacology of antiparasitic agents. nih.govplos.orgplos.org

Pre-clinical Pharmacokinetics and Disposition of Tizoxanide Glucuronide

Following oral administration, nitazoxanide is rapidly hydrolyzed to its active metabolite, tizoxanide, which is then extensively metabolized, primarily through glucuronidation, to form tizoxanide glucuronide. wikipedia.orgnih.gov This glucuronide conjugate is the main metabolite found in human plasma, urine, and bile. nih.gov

Absorption and Distribution Profiles in Animal Models

The appearance and distribution of tizoxanide glucuronide are intrinsically linked to the absorption and metabolism of its parent compounds, nitazoxanide and tizoxanide. Following oral administration, nitazoxanide is rapidly hydrolyzed to its active metabolite, tizoxanide (TZX) wikipedia.org. This active metabolite is the direct precursor to tizoxanide glucuronide, which is the principal metabolite found in circulation.

The formation of tizoxanide glucuronide from TZX occurs extensively in the liver and small intestine. In vitro studies using liver and intestinal microsomes from various animal species have demonstrated significant, species-specific differences in the rate of this conversion nih.gov. The intrinsic clearance (CLint) values for the glucuronidation of TZX were found to be highest in the liver and intestinal microsomes of rats and mice, indicating rapid and extensive formation of the glucuronide metabolite in these species compared to monkeys and dogs nih.gov.

In a pharmacokinetic study in goats administered nitazoxanide, the plasma concentrations of total TZX (measured after enzymatic hydrolysis of the glucuronide back to TZX) were significantly higher and more prolonged than those of free, unconjugated TZX. This was evidenced by an increased maximum concentration (Cmax) and area under the curve (AUC) for total TZX, which implies that tizoxanide glucuronide is a major and persistent circulating metabolite following the administration of the parent drug researchgate.netnih.gov. While these findings confirm the substantial systemic exposure to tizoxanide glucuronide post-administration of its precursor, specific studies detailing the direct absorption or tissue distribution of tizoxanide glucuronide itself are not extensively documented in the reviewed literature.

Table 1: Species-Specific Glucuronidation of Tizoxanide in Liver and Intestinal Microsomes This interactive table summarizes the relative intrinsic clearance (CLint) for the formation of Tizoxanide Glucuronide in different animal models, based on findings from in vitro microsomal studies.

| Species | Liver Microsomes (Relative CLint Rank) | Intestinal Microsomes (Relative CLint Rank) |

|---|---|---|

| Rat | 1 (Highest) | 2 |

| Mouse | 2 | 1 (Highest) |

| Monkey | Lower than Rodents | Lower than Rodents |

| Dog | Lower than Rodents | Lower than Rodents |

Data sourced from a comparative in vitro study nih.gov.

Excretion Pathways and Metabolite Fate (e.g., Biliary Excretion, Deconjugation)

Glucuronidation is a critical phase II metabolic pathway that renders compounds more water-soluble, thereby facilitating their removal from the body criver.com. Tizoxanide glucuronide, as the primary metabolite of tizoxanide, is eliminated from the body through multiple pathways.

Research indicates that tizoxanide glucuronide is excreted in both urine and bile researchgate.net. The conjugation with glucuronic acid significantly increases the polarity of the tizoxanide molecule, a process that is essential for its hepatic detoxification and subsequent elimination plos.org. While both urinary and biliary routes are utilized, the quantitative contribution of each pathway for tizoxanide glucuronide has not been precisely detailed in available studies. Generally, for glucuronidated metabolites, biliary excretion is a major elimination route, particularly for compounds with higher molecular weights nih.gov.

The fate of the excreted tizoxanide glucuronide can involve deconjugation. Some glucuronide conjugates are known to be susceptible to hydrolysis by β-glucuronidase enzymes, which can be present in certain tissues or produced by gut microflora. However, other types of glucuronides, such as N-glucuronides, have been shown to be resistant to enzymatic hydrolysis and may require chemical methods for cleavage nih.gov. The specific susceptibility of tizoxanide glucuronide to in vivo deconjugation has not been fully characterized.

Plasma Protein Binding Characteristics

The plasma protein binding of a drug or its metabolites significantly influences its distribution and pharmacological activity. It is important to note that while data on the plasma protein binding of the precursor, tizoxanide, is available, specific studies on the binding characteristics of tizoxanide glucuronide itself are not present in the reviewed scientific literature.

The active metabolite, tizoxanide, is known to be highly bound to plasma proteins. In vitro studies using human plasma have shown that tizoxanide is more than 99% protein-bound austinpublishinggroup.com. This high degree of binding has implications for potential drug-drug interactions, as tizoxanide can displace other highly bound drugs from their protein binding sites austinpublishinggroup.comtouro.edu.

Investigations in animal models support these findings. In goat plasma, tizoxanide exhibited a protein binding percentage of over 95% nih.gov. Further analysis revealed that tizoxanide binds more potently to albumin compared to alpha-1-acid-glycoprotein, which is consistent with its acidic properties nih.govaustinpublishinggroup.com. Given that only the unbound fraction of a drug is typically free to exert pharmacological effects, the high protein binding of tizoxanide is a critical pharmacokinetic parameter.

Table 2: In Vitro Plasma Protein Binding of Tizoxanide (Parent Metabolite) This interactive table presents the available data on the protein binding of Tizoxanide, the direct precursor to Tizoxanide Glucuronide. Data for the glucuronide itself is not specified in the sources.

| Species | Plasma/Protein Solution | Binding Percentage (%) | Primary Binding Protein |

|---|---|---|---|

| Human | Plasma | >99 | Not specified |

| Goat | Plasma | >95 | Albumin |

| Goat | Albumin Solution | >95 | Albumin |

| Goat | α-1-Acid-Glycoprotein Solution | ~49 | α-1-Acid-Glycoprotein |

Data compiled from studies in human and goat plasma nih.govaustinpublishinggroup.com.

Role as a Probe Substrate in Drug-Drug Interaction Studies (UGT Inhibition/Induction)

The formation of tizoxanide glucuronide serves as a valuable tool in pre-clinical research for investigating drug-drug interactions (DDIs) involving UDP-glucuronosyltransferase (UGT) enzymes nih.gov. UGTs are a major family of phase II metabolizing enzymes, and their inhibition or induction by co-administered drugs can lead to clinically significant changes in drug exposure and response researchgate.netnih.gov.

The utility of tizoxanide as a probe substrate stems from the specific UGT isoforms responsible for its metabolism. In vitro research using recombinant human UGTs has identified UGT1A1 and UGT1A8 as the enzymes that demonstrate significant activity in the glucuronidation of tizoxanide nih.gov. Therefore, the rate of formation of tizoxanide glucuronide can be used as a specific marker for the activity of these two enzymes.

In drug development, assessing a new chemical entity's potential to inhibit or induce UGT enzymes is a key regulatory consideration criver.com. By measuring the change in tizoxanide glucuronide formation in the presence of a test compound, researchers can determine if that compound inhibits UGT1A1 or UGT1A8. For instance, studies have shown that estradiol (B170435) and emodin (B1671224) can inhibit the glucuronidation of tizoxanide in human liver and intestinal microsomes in a dose-dependent manner nih.gov. This demonstrates the applicability of using the tizoxanide glucuronidation reaction as a specific probe assay for identifying potential UGT-mediated DDIs. The lack of many highly selective probe substrates for clinical DDI studies enhances the importance of well-characterized substrates like tizoxanide researchgate.netnih.gov.

Table 3: UGT Isoforms Involved in Tizoxanide Glucuronidation and Known Inhibitors This interactive table outlines the key human UGT enzymes responsible for the formation of Tizoxanide Glucuronide and compounds shown to inhibit this process.

| Parameter | Details |

|---|---|

| Primary Human UGT Isoforms | UGT1A1, UGT1A8 |

| Known Inhibitors | Estradiol, Emodin |

| Pre-clinical Application | Probe reaction to assess UGT1A1/UGT1A8 inhibition potential of new drug candidates |

Information sourced from in vitro studies with human UGTs and microsomal preparations nih.gov.

Chemical Synthesis and Derivatization of Tizoxanide Glucuronide, Sodium Salt

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis offers a highly specific and efficient route to Tizoxanide (B1683187) Glucuronide by leveraging the catalytic activity of enzymes. This approach often results in high yields and stereoselectivity, which are critical for producing biologically relevant molecules. nih.govnih.govudel.edu

Utilization of UDP-Glucuronosyltransferase Enzymes

UDP-Glucuronosyltransferases (UGTs) are a superfamily of enzymes responsible for the glucuronidation of a wide variety of compounds, including drugs, xenobiotics, and endogenous substances. wikipedia.orgwikipedia.org This process, a major pathway in phase II metabolism, involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate, thereby increasing its water solubility and facilitating its excretion. wikipedia.orgwikipedia.org

In the context of Tizoxanide, specific UGT isoforms have been identified as key players in its glucuronidation. Studies using human liver and intestinal microsomes, as well as recombinant human UGTs, have demonstrated that UGT1A1 and UGT1A8 exhibit significant activity in the formation of Tizoxanide Glucuronide. nih.gov The kinetics of this reaction often follow the Michaelis-Menten model, although species-specific variations can lead to biphasic kinetics. nih.gov The intrinsic clearance (CLint) values for Tizoxanide glucuronidation vary across different species, with rats and mice showing the highest values in liver microsomes. nih.gov

The reaction conditions for in vitro glucuronidation assays using UGT enzymes typically include a buffered solution (e.g., phosphate (B84403) buffer at pH 7.4), a magnesium chloride source, the UDPGA co-substrate, and a membrane-permeabilizing agent like alamethicin (B1591596) to ensure enzyme accessibility within microsomes. nih.govyoutube.com

Engineered Microbial Systems (e.g., E. coli β-Glucuronidase)

Advances in synthetic biology have enabled the use of engineered microbial systems for the production of valuable chemicals and pharmaceuticals. nih.govnih.gov While specific examples of using engineered E. coli β-glucuronidase for the direct synthesis of Tizoxanide Glucuronide are not extensively detailed in the provided search results, the principle of using microbial systems for glucuronide synthesis is well-established. hyphadiscovery.com Microbial biotransformation can be a powerful tool for generating glucuronide metabolites, sometimes even when chemical synthesis proves challenging due to factors like steric hindrance. hyphadiscovery.com

Engineered bacteria can be designed to express specific enzymes, such as UGTs, to carry out desired biotransformations. nih.gov For instance, a microbial system could be engineered to express the human UGT1A1 or UGT1A8 enzymes to facilitate the specific glucuronidation of Tizoxanide. This approach can offer a scalable and cost-effective method for producing the metabolite. hyphadiscovery.com

Chemical Synthesis Methods

Direct chemical synthesis provides an alternative and often more scalable approach to obtaining Tizoxanide Glucuronide. These methods offer control over reaction conditions and can be adapted for various purposes, including isotopic labeling.

Glucuronidation Reactions and Reaction Conditions

The chemical synthesis of O-aryl glucuronides, such as Tizoxanide Glucuronide, can be achieved through several established methods. nih.gov One common approach is the Koenigs-Knorr reaction, which involves the coupling of a protected glucuronic acid donor with the aglycone, in this case, Tizoxanide. nih.gov

A typical synthesis might start from a protected precursor like benzyl (B1604629) salicylate. nih.gov The glucuronidation step would involve reacting Tizoxanide with a suitable glucuronic acid donor, often a protected brominated sugar, in the presence of a promoter. nih.gov Subsequent deprotection steps would then yield the final Tizoxanide Glucuronide. nih.gov

The reaction conditions for glucuronidation are critical for achieving good yields and selectivity. Factors such as the choice of solvent, temperature, and the nature of the protecting groups on the glucuronic acid donor all play a significant role.

Derivatization for Isotopic Labeling (e.g., Deuterium (B1214612) Labeling)

Isotopically labeled compounds are invaluable tools in metabolic studies, acting as internal standards for quantitative analysis. The synthesis of deuterium-labeled Tizoxanide Glucuronide (Tizoxanide-d4 glucuronide) has been reported. medchemexpress.com This labeled metabolite is used to accurately measure the levels of the unlabeled compound in biological samples. medchemexpress.comnih.gov

The synthesis of isotopically labeled Tizoxanide Glucuronide would typically involve using a deuterated Tizoxanide precursor in the chemical synthesis pathway described above. This ensures the stable incorporation of deuterium atoms into the final molecule. Chemical isotope labeling strategies, such as using N,N-Dimethyl ethylenediamine (B42938) (DMED), have also been developed for the comprehensive profiling of glucuronide conjugates in biological samples, significantly enhancing detection sensitivity. consensus.app

Quality Control and Characterization of Synthetic Tizoxanide Glucuronide, Sodium Salt

Regardless of the synthetic route, rigorous quality control and characterization are essential to confirm the identity, purity, and stability of the final product. A variety of analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used to assess the purity of synthetic Tizoxanide Glucuronide. sussex-research.com Purity levels are typically expected to be greater than 95%. sussex-research.com

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is used to confirm the molecular weight and structure of the compound. nih.govnih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of synthetic products. hyphadiscovery.com It provides detailed information about the connectivity of atoms within the molecule, confirming the correct structure and stereochemistry of the glucuronide linkage.

The table below summarizes the key properties and analytical data for Tizoxanide Glucuronide.

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₅N₃O₁₀S | sussex-research.comdrugbank.com |

| Molecular Weight | 441.37 g/mol | sussex-research.comdrugbank.com |

| Purity (HPLC) | >95% | sussex-research.com |

| Appearance | Not specified | |

| Storage Conditions | -20°C | sussex-research.com |

A Certificate of Analysis (CoA) is typically provided with commercially available synthetic Tizoxanide Glucuronide, documenting the results of these quality control tests and ensuring the product meets the required specifications for research and development use. sussex-research.com

Future Directions in Research on Tizoxanide Glucuronide, Sodium Salt

Elucidation of Novel Enzymatic Pathways Beyond UGTs

The conjugation of tizoxanide (B1683187) with glucuronic acid is predominantly mediated by UGT enzymes, particularly UGT1A1 and UGT1A8 in humans. nih.gov This process converts the lipophilic tizoxanide into a more water-soluble and readily excretable glucuronide conjugate. wikipedia.org However, the complete metabolic fate of tizoxanide may involve other enzymatic pathways that are yet to be fully characterized.

Future investigations could focus on identifying alternative or minor metabolic routes. For instance, while glucuronidation is the major pathway in rats and pigs, chickens primarily utilize sulfation for tizoxanide metabolism. nih.gov This species-specific difference suggests the potential for other transferase enzymes to act on tizoxanide in humans, albeit to a lesser extent. Research could explore the role of sulfotransferases (SULTs), N-acetyltransferases (NATs), and glutathione (B108866) S-transferases (GSTs) in the biotransformation of tizoxanide. The identification of any novel metabolites formed through these pathways would provide a more comprehensive understanding of nitazoxanide's metabolism.

Furthermore, the enzymatic hydrolysis of tizoxanide glucuronide back to tizoxanide is a critical process, particularly in the context of enterohepatic recirculation and drug analysis. researchgate.netsigmaaldrich.com While β-glucuronidases are the primary enzymes responsible for this deconjugation, the specific isoforms and their tissue distribution in this process warrant further investigation. sigmaaldrich.comnih.gov Understanding the interplay between conjugation and deconjugation enzymes will be vital for a complete picture of tizoxanide's disposition.

Advanced Structural-Activity Relationship Studies for Metabolite Activity

The biological activity of tizoxanide glucuronide itself is an area ripe for exploration. While tizoxanide is the active moiety, its glucuronide conjugate is generally considered inactive. nih.gov However, the structural modifications introduced by glucuronidation could potentially modulate its interaction with biological targets.

Advanced structural-activity relationship (SAR) studies could elucidate the precise impact of the glucuronide group on the pharmacological activity of the thiazolide scaffold. nih.gov These studies could involve the synthesis of various tizoxanide analogs with different glucuronide linkages or modifications to the glucuronic acid moiety. The resulting compounds could then be tested for their activity against the same targets as nitazoxanide (B1678950) and tizoxanide, such as pyruvate (B1213749):ferredoxin oxidoreductase (PFOR). fda.gov Such research could reveal if tizoxanide glucuronide retains any residual activity or if it possesses novel pharmacological properties.

Table 1: Key Compounds in the Metabolism of Nitazoxanide

| Compound Name | Role |

| Nitazoxanide | Parent drug |

| Tizoxanide | Active metabolite |

| Tizoxanide Glucuronide, Sodium Salt | Primary inactive metabolite |

Development of Integrated In Silico-In Vitro-In Vivo Models for Glucuronide Prediction

Predicting the extent of glucuronidation is a significant challenge in drug development. nih.gov The development of robust predictive models for tizoxanide glucuronidation could serve as a valuable tool for understanding inter-individual variability in nitazoxanide metabolism.

Application in Metabolomics and Biotransformation Research

Tizoxanide glucuronide can serve as a model compound in the broader fields of metabolomics and biotransformation research. nih.gov Its well-defined metabolic pathway, primarily involving a single conjugation step, makes it an ideal substrate for studying the kinetics and regulation of UGT enzymes. nih.gov

Metabolomics studies can utilize tizoxanide and its glucuronide to probe the activity of the glucuronidation pathway under various physiological and pathological conditions. For example, researchers could investigate how factors such as diet, co-administered drugs, or disease states affect the rate and extent of tizoxanide glucuronidation. nih.gov This could provide valuable insights into the regulation of UGT enzymes and their role in drug-drug interactions. Furthermore, the use of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the sensitive and simultaneous quantification of tizoxanide and tizoxanide glucuronide in various biological matrices. nih.gov

Exploration of Tizoxanide Glucuronide as a Biomarker for Exposure or Metabolism

The measurement of tizoxanide glucuronide in biological fluids, such as plasma and urine, holds potential as a biomarker for nitazoxanide exposure and metabolism. drugbank.comnih.gov Since it is the major circulating metabolite, its concentration is directly related to the administered dose of nitazoxanide and the individual's metabolic capacity. dustri.com

Future research could focus on establishing a definitive correlation between tizoxanide glucuronide levels and clinical outcomes. This would involve large-scale pharmacokinetic and pharmacodynamic studies to determine the therapeutic window for tizoxanide and its glucuronide. If a strong correlation is established, monitoring tizoxanide glucuronide levels could be used to personalize nitazoxanide therapy, ensuring optimal efficacy while minimizing potential risks. Moreover, quantifying the ratio of tizoxanide to tizoxanide glucuronide could serve as a phenotypic marker for UGT1A activity, helping to identify individuals with genetic polymorphisms that may affect drug metabolism. nih.gov

Q & A

Q. How is Tizoxanide Glucuronide Sodium Salt synthesized for research applications?

Methodological Answer: Synthesis involves glucuronidation of tizoxanide followed by deuterium substitution at specific hydrogen positions. Key steps include:

- Glucuronide conjugation : Tizoxanide is reacted with glucuronic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic DMAP (4-dimethylaminopyridine) to avoid side reactions such as elimination .

- Deuterium labeling : Hydrogen atoms at the 3,4,5,6-positions of the glucuronide moiety are replaced with deuterium under controlled conditions to preserve isotopic integrity .

- Sodium salt formation : The final product is isolated as a sodium salt to enhance solubility and stability for analytical use . Purity (>95%) is verified via HPLC, and large-scale synthesis employs optimized reaction conditions to ensure batch consistency .

Q. What analytical techniques are used to characterize Tizoxanide Glucuronide Sodium Salt?

Methodological Answer: Researchers employ:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Quantifies the compound in biological matrices by leveraging the deuterium label’s mass shift (Δm/z = +4), distinguishing it from non-deuterated analogs .

- Nuclear magnetic resonance (NMR) : Confirms deuterium incorporation and structural integrity, with <sup>1</sup>H-NMR showing reduced proton signals at labeled positions .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C16D4H10N3O10S·Na) and isotopic purity .

Q. What are the key pharmacological properties of Tizoxanide Glucuronide Sodium Salt?

Methodological Answer:

- Antiparasitic activity : Inhibits Cryptosporidium parvum at low concentrations (EC50 = 2.2 µg/mL) via disruption of pyruvate:ferredoxin oxidoreductase (PFOR), a critical enzyme in anaerobic energy metabolism .

- Solubility and bioavailability : The sodium salt formulation increases aqueous solubility (>10 mg/mL) compared to the free acid form, improving compatibility with in vitro assays .

- Metabolic stability : Deuterium labeling reduces first-pass metabolism, extending half-life in pharmacokinetic studies .

Advanced Research Questions

Q. How does deuterium labeling impact pharmacokinetic and metabolic studies of Tizoxanide Glucuronide?

Methodological Answer:

- Isotopic tracing : The deuterium label enables precise tracking of the compound’s absorption, distribution, and excretion using LC-MS/MS, minimizing interference from endogenous metabolites .

- Metabolic stability : Deuterium at metabolically labile positions (e.g., glucuronide moiety) reduces hydrogen-deuterium exchange rates, slowing hepatic clearance and improving detection limits .

- Comparative studies : Parallel experiments with non-deuterated Tizoxanide Glucuronide Sodium Salt (CAS 221287-83-8) reveal deuterium’s effect on metabolic half-life (e.g., +20% in rodent models) .

Q. How can researchers resolve contradictions in metabolic pathway data for Tizoxanide Glucuronide?

Methodological Answer:

- Cross-species validation : Compare metabolite profiles across human hepatocytes, murine models, and in silico simulations to identify species-specific glucuronidation rates .

- Enzyme inhibition assays : Use UDP-glucuronosyltransferase (UGT) inhibitors like β-glucuronidase to confirm the role of UGT1A1/1A3 in glucuronide formation .

- Dose-response analysis : Address nonlinear pharmacokinetics by testing multiple concentrations (e.g., 0.1–100 µM) to differentiate saturation effects from assay artifacts .

Q. How does Tizoxanide Glucuronide Sodium Salt compare to structural analogs in antiparasitic efficacy?

Methodological Answer: A comparative analysis of analogs reveals distinct pharmacological profiles:

| Compound | Key Feature | EC50 (Cryptosporidium) | Stability in PBS (pH 7.4) |

|---|---|---|---|

| Tizoxanide Glucuronide (Na salt) | Non-deuterated reference standard | 3.5 µg/mL | 48 hours |

| Tizoxanide-d4 Glucuronide (Na) | Deuterated; enhanced metabolic stability | 2.2 µg/mL | 72 hours |

| Nitazoxanide | Parent prodrug; broader spectrum | 0.8 µg/mL | 24 hours |

Data derived from in vitro parasite viability assays and stability studies .

Methodological Notes for Experimental Design

- Dosing in in vivo studies : Administer Tizoxanide-d4 Glucuronide Sodium Salt intravenously (1–5 mg/kg) to bypass gastrointestinal degradation, with plasma samples collected at 0.5, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis .

- Negative controls : Include non-deuterated analogs and vehicle-only groups to isolate isotopic effects .

- Data normalization : Express metabolic conversion rates as "% of parent compound" to account for inter-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.